![molecular formula C9H14O2 B1653920 1-Hydroxybicyclo[3.3.1]nonan-3-one CAS No. 20498-02-6](/img/structure/B1653920.png)
1-Hydroxybicyclo[3.3.1]nonan-3-one
Overview
Description
1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with the molecular formula C9H14O2. This compound features a unique bicyclo[3.3.1]nonane framework, which is a common motif in many biologically active natural products. The presence of a hydroxyl group and a ketone functional group within the bicyclic structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
1-Hydroxybicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the Michael-aldol condensation of ethyl acetoacetate with 2-cyclohexen-1-one, resulting in a bicyclic β-keto ester. Subsequent ketonic cleavage of this intermediate yields this compound . Another approach includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation
Chemical Reactions Analysis
1-Hydroxybicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Condensation: The compound can participate in aldol condensation reactions to form larger, more complex molecules
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound is particularly valuable in organic synthesis, where it serves as a precursor for various derivatives. Recent studies have demonstrated its utility in asymmetric catalysis and the synthesis of complex molecules through innovative methodologies such as one-pot tandem Mannich annulation. This method allows for high yields (up to 83%) when using aromatic ketones, paraformaldehyde, and dimethylamine as starting materials.
Table 1: Synthetic Methods for 1-Hydroxybicyclo[3.3.1]nonan-3-one
Method | Description | Yield (%) |
---|---|---|
One-pot Mannich annulation | Utilizes aromatic ketones and dimethylamine | Up to 83 |
Domino Michael-Aldol | Combines cycloalkane-1,3-diones with enals | Variable |
Prins Reaction | Involves stirring propargyl cycloketones | 76 |
Medicinal Chemistry
In medicinal chemistry, derivatives of bicyclo[3.3.1]nonane, including this compound, have been investigated for their anticancer properties and potential as drug candidates. The structural characteristics facilitate interactions with biological targets, leading to promising pharmacological activities such as anti-inflammatory effects and potential analgesic properties .
Case Study: Anticancer Activity
Research indicates that compounds within the bicyclo[3.3.1]nonane family exhibit significant anticancer activity, making them attractive candidates for drug development efforts aimed at targeting specific cancer types .
Crystallography
Crystallographic studies have been conducted to understand the hydrogen bonding patterns in bicyclo compounds, including this compound and its derivatives. These studies are crucial for elucidating the conformational dynamics and stability of these compounds, which can influence their reactivity and biological activity .
Table 2: Key Findings from Crystallographic Studies
Compound | Key Findings |
---|---|
Bicyclononane diene diol | Significant hydrogen bonds affecting structure |
Bicyclononane dienone | Weaker hydrogen bonds influence overall stability |
Asymmetric Catalysis
The compound has also been explored in the context of asymmetric catalysis, where it serves as an important scaffold for developing chiral catalysts that facilitate enantioselective reactions . This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity.
Mechanism of Action
The mechanism by which 1-hydroxybicyclo[3.3.1]nonan-3-one exerts its effects is primarily through its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . Molecular targets and pathways involved include enzyme active sites and metabolic pathways that process hydroxyl and ketone groups.
Comparison with Similar Compounds
1-Hydroxybicyclo[3.3.1]nonan-3-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonan-9-one: Lacks the hydroxyl group, making it less reactive in hydrogen bonding.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains nitrogen atoms, altering its electronic properties and reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms, which can participate in different types of chemical interactions compared to oxygen
The uniqueness of this compound lies in its combination of hydroxyl and ketone groups within a rigid bicyclic structure, providing a versatile platform for various chemical transformations and biological studies.
Biological Activity
1-Hydroxybicyclo[3.3.1]nonan-3-one is a bicyclic compound with notable structural features that contribute to its potential biological activity. This article explores its synthesis, biological interactions, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Structural Characteristics
This compound possesses a unique bicyclic structure characterized by a hydroxyl group and a ketone functional group. Its molecular formula is , and it exhibits interesting conformational dynamics due to steric interactions within its bicyclic framework .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Prins Reaction : This method involves stirring 3-propargylcyclohexanone in sulfuric acid, yielding the target compound in significant yield (76%) .
- Domino Michael-Aldol Annulation : A more complex synthetic route that allows for the construction of various bicyclo[3.3.1]nonane derivatives .
Anticancer Properties
Research indicates that compounds within the bicyclo[3.3.1]nonane family may exhibit anticancer properties. Preliminary studies suggest that this compound could interact with various biological targets, potentially influencing cancer cell proliferation and apoptosis pathways .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cancer cell growth | |
Anti-inflammatory | Potential reduction in inflammation markers | |
Analgesic | Possible pain relief mechanisms |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Interaction : Acting as an inhibitor or activator of specific enzymes, altering metabolic pathways.
- Receptor Modulation : Potential interaction with nicotinic acetylcholine receptors, which could explain some analgesic properties .
Study on Anticancer Activity
A recent study explored the anticancer potential of similar bicyclic compounds, revealing that structural modifications can significantly enhance their activity against various cancer cell lines. The study highlighted the importance of functional groups in determining the compound's efficacy .
Anti-inflammatory Research
Another study investigated the anti-inflammatory properties of bicyclo[3.3.1]nonane derivatives, suggesting that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases .
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed Pharmacological Studies : To elucidate specific interactions with biological targets.
- Clinical Trials : To assess safety and efficacy in human subjects.
- Structural Optimization : To enhance bioactivity through chemical modifications.
Properties
IUPAC Name |
1-hydroxybicyclo[3.3.1]nonan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACVJSFGOAVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497731 | |
Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20498-02-6 | |
Record name | 1-Hydroxybicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.